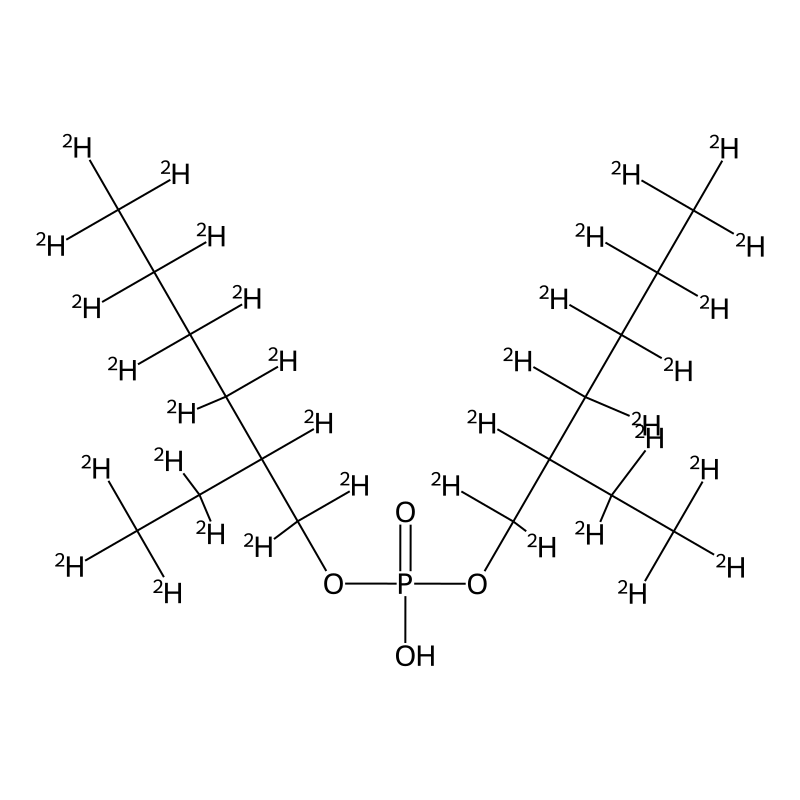

Bis(2-ethylhexyl) Phosphate-d34

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Bis(2-ethylhexyl) Phosphate-d34 (BEHP-d34) is a specifically isotopically labeled variant of a well-known organophosphate molecule, Bis(2-ethylhexyl) Phosphate (BEHP). The "d34" refers to the use of deuterium, a stable isotope of hydrogen, in place of hydrogen atoms in the phosphate group of the molecule. This isotopic substitution allows BEHP-d34 to be distinguished from its non-deuterated counterpart using techniques like nuclear magnetic resonance (NMR) spectroscopy [].

Tracking and Tracing

BEHP-d34 can be used as a tracer molecule in environmental studies. Due to its deuterium label, it can be easily differentiated from naturally occurring BEHP. This allows researchers to track the movement and fate of BEHP in ecosystems, helping to assess its potential environmental impact [].

Mechanistic Studies

BEHP is known for its ability to extract metals from aqueous solutions. BEHP-d34 can be a valuable tool in studying the mechanisms of these extraction processes. By incorporating BEHP-d34 into experiments, researchers can use NMR spectroscopy to monitor the interaction between the molecule and metal ions, providing insights into the extraction process at the molecular level [].

Metabolic Studies

Some research explores the potential use of BEHP in biological systems. BEHP-d34 can be employed in metabolic studies to track the uptake, distribution, and metabolism of BEHP within organisms. This information is crucial for understanding the potential biological effects of BEHP exposure [].

Bis(2-ethylhexyl) Phosphate-d34 is a deuterated derivative of bis(2-ethylhexyl) phosphate, a chemical compound with the formula . This compound is characterized by its two 2-ethylhexyl groups attached to a phosphate moiety, making it a diester of phosphoric acid. The deuteration (indicated by "-d34") refers to the substitution of certain hydrogen atoms with deuterium, which is useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy. The compound is often utilized as a solvent and extractant in chemical processes and has applications in the field of materials science and biochemistry.

- Hydrolysis: The compound can react with water, leading to the formation of phosphoric acid and 2-ethylhexanol.

- Transesterification: It can react with alcohols to form new esters.

- Deuteration: In its deuterated form, it can participate in reactions that allow for the tracing of molecular pathways in biological systems and chemical processes.

Research indicates that bis(2-ethylhexyl) phosphate exhibits various biological activities, particularly in its role as an endocrine disruptor. It has been shown to affect hormone signaling pathways in organisms. Additionally, studies have suggested potential cytotoxic effects on certain cell lines, indicating that while it may have utility in industrial applications, caution is warranted regarding its biological implications.

The synthesis of bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol. A common procedure includes:

- Reagents Preparation: Phosphorus oxychloride is mixed with a catalyst and 2-ethylhexanol.

- Reaction Conditions: The mixture is stirred at controlled temperatures (15–70 °C) to facilitate the reaction while removing by-products like hydrochloric acid.

- Neutralization: An alkaline solution (e.g., sodium hydroxide) is added to neutralize excess acidity.

- Purification: The product is purified through washing, filtration, and distillation processes to obtain pure bis(2-ethylhexyl) phosphate.

This method allows for high yields and purity of the final product .

Bis(2-ethylhexyl) phosphate has several industrial and research applications:

- Solvent and Extractant: It is widely used in the extraction of rare metals and other compounds due to its ability to form stable complexes.

- Plasticizer: It serves as a plasticizer in polymer formulations, enhancing flexibility and durability.

- Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical compounds.

Studies have focused on the interactions of bis(2-ethylhexyl) phosphate with biological systems and other chemicals. Its role as an endocrine disruptor has been investigated, revealing potential impacts on reproductive health and development in aquatic organisms. Additionally, its interactions with metal ions during extraction processes have been characterized, providing insights into its efficiency and selectivity as an extractant.

Several compounds share structural or functional similarities with bis(2-ethylhexyl) phosphate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Di(2-ethylhexyl) phthalate | Common plasticizer; potential endocrine disruptor | |

| Tri-n-butyl phosphate | Used as a solvent; less hydrophobic than bis(2-ethylhexyl) phosphate | |

| Dioctyl phthalate | Another plasticizer; similar uses but different toxicity profiles |

Uniqueness

Bis(2-ethylhexyl) phosphate stands out due to its specific application in rare metal extraction and its unique biological activity profile compared to other similar compounds. Its deuterated form allows for advanced analytical techniques that are not applicable to non-deuterated versions.